F-Amidine (trifluoroacetate salt) F-Amidine (trifluoroacetate salt) F-amidine is an inhibitor of protein arginine deiminases (PADs) that is selective for PAD1 and PAD4 (IC50s = 29.5, 350, and 21.6 µM for PAD1, PAD3, and PAD4 in vitro, respectively). It irreversibly inactivates all four PAD subtypes (kinact/KI = 2,800, 380, 170, and 3,000 M-1min-1 by covalently modifying an active site cysteine that is important for its catalytic activity. F-amidine is cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines (IC50s = 0.5, 0.5 and 1 μM, respectively).
Peptidyl arginine deiminase 4 (PAD4, Protein arginine deiminase 4) catalyzes the post-translational modification of arginine residues on histones to form citrulline, which plays a large role in regulating gene expression. Dysregulated PAD4 activity has been implicated in cancer and rheumatoid arthritis. F-Amidine inhibits PAD4 activity with an IC50 value of 21.6 μM in an in vitro activity assay. It irreversibly inactivates (kinact/KI = 3,000 M F-Amidine also inhibits PAD1 and PAD3 with IC50 values of 29.5 and 350 μM, respectively. F-Amidine is cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines (IC50s = 0.5, 0.5 and 1 μM, respectively).
Brand Name: Vulcanchem
CAS No.: 877617-46-4
VCID: VC21163332
InChI: InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1
SMILES: C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O
Molecular Formula: C16H20F4N4O4
Molecular Weight: 408.35 g/mol

F-Amidine (trifluoroacetate salt)

CAS No.: 877617-46-4

Cat. No.: VC21163332

Molecular Formula: C16H20F4N4O4

Molecular Weight: 408.35 g/mol

* For research use only. Not for human or veterinary use.

F-Amidine (trifluoroacetate salt) - 877617-46-4

Specification

Description F-amidine is an inhibitor of protein arginine deiminases (PADs) that is selective for PAD1 and PAD4 (IC50s = 29.5, 350, and 21.6 µM for PAD1, PAD3, and PAD4 in vitro, respectively). It irreversibly inactivates all four PAD subtypes (kinact/KI = 2,800, 380, 170, and 3,000 M-1min-1 by covalently modifying an active site cysteine that is important for its catalytic activity. F-amidine is cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines (IC50s = 0.5, 0.5 and 1 μM, respectively).
Peptidyl arginine deiminase 4 (PAD4, Protein arginine deiminase 4) catalyzes the post-translational modification of arginine residues on histones to form citrulline, which plays a large role in regulating gene expression. Dysregulated PAD4 activity has been implicated in cancer and rheumatoid arthritis. F-Amidine inhibits PAD4 activity with an IC50 value of 21.6 μM in an in vitro activity assay. It irreversibly inactivates (kinact/KI = 3,000 M F-Amidine also inhibits PAD1 and PAD3 with IC50 values of 29.5 and 350 μM, respectively. F-Amidine is cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines (IC50s = 0.5, 0.5 and 1 μM, respectively).
CAS No. 877617-46-4
Molecular Formula C16H20F4N4O4
Molecular Weight 408.35 g/mol
IUPAC Name N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1
Standard InChI Key RJYLIKJNBRPBOO-MERQFXBCSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O
SMILES C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O

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